molecular formula C13H15FeNO-6 B1246488 (Dimethylcarbamoyl)ferrocene

(Dimethylcarbamoyl)ferrocene

Cat. No.: B1246488
M. Wt: 257.11 g/mol
InChI Key: IVAGZHMFYZYQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta-1,3-diene;N,N-dimethylcyclopentanecarboxamide;iron is a complex organometallic compound that combines the properties of cyclopentadiene, N,N-dimethylcyclopentanecarboxamide, and iron. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylcarbamoyl)ferrocene typically involves the reaction of cyclopenta-1,3-diene with N,N-dimethylcyclopentanecarboxamide in the presence of an iron catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (around 100-150°C)

    Solvent: Common solvents include toluene or dichloromethane

    Catalyst: Iron(II) chloride or iron(III) chloride

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;N,N-dimethylcyclopentanecarboxamide;iron undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.

Scientific Research Applications

Cyclopenta-1,3-diene;N,N-dimethylcyclopentanecarboxamide;iron has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in the synthesis of organometallic complexes and catalysts.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (Dimethylcarbamoyl)ferrocene involves its interaction with molecular targets such as enzymes and receptors. The iron center plays a crucial role in mediating redox reactions and facilitating the formation of reactive intermediates. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A simpler analog that lacks the N,N-dimethylcyclopentanecarboxamide and iron components.

    Ferrocene: An iron-containing compound with two cyclopentadienyl ligands.

    Cyclopentadienyliron dicarbonyl dimer: Another iron-cyclopentadiene complex with different ligands.

Uniqueness

Cyclopenta-1,3-diene;N,N-dimethylcyclopentanecarboxamide;iron is unique due to its combination of cyclopentadiene, N,N-dimethylcyclopentanecarboxamide, and iron, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H15FeNO-6

Molecular Weight

257.11 g/mol

IUPAC Name

cyclopentane;N,N-dimethylcyclopenta-2,4-diene-1-carboxamide;iron

InChI

InChI=1S/C8H10NO.C5H5.Fe/c1-9(2)8(10)7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,1-2H3;1-5H;/q-1;-5;

InChI Key

IVAGZHMFYZYQJE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Dimethylcarbamoyl)ferrocene
Reactant of Route 2
(Dimethylcarbamoyl)ferrocene
Reactant of Route 3
Reactant of Route 3
(Dimethylcarbamoyl)ferrocene
Reactant of Route 4
Reactant of Route 4
(Dimethylcarbamoyl)ferrocene
Reactant of Route 5
(Dimethylcarbamoyl)ferrocene
Reactant of Route 6
(Dimethylcarbamoyl)ferrocene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.